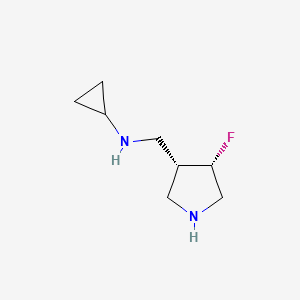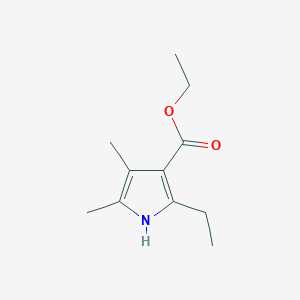
N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine is an organic compound with the molecular formula C9H8ClNOS. It is a derivative of benzothiopyran, featuring a chlorine atom at the 6th position and an oxime group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine typically involves the following steps:
Formation of the Benzothiopyran Core: The initial step involves the cyclization of a suitable precursor, such as a chlorinated phenol, with sulfur to form the benzothiopyran core.
Introduction of the Chlorine Atom: The chlorine atom is introduced at the 6th position through a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Oxime Formation: The final step involves the conversion of the ketone group at the 4th position to an oxime group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiopyran derivatives.
Scientific Research Applications
N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfur-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
6-chloro-3-methyl-2,3-dihydro-4H-1-benzothiopyran-4-one: Similar structure but with a methyl group at the 3rd position.
6-chloro-2,3-dihydro-4H-1-benzothiopyran-4-one: Lacks the oxime group.
4H-1-Benzothiopyran-4-one, 6-chloro-2,3-dihydro-, oxime, (4E): A stereoisomer of the compound.
Uniqueness
N-(6-chloro-3,4-dihydro-2H-1-benzothiopyran-4-ylidene)hydroxylamine is unique due to the presence of both the chlorine atom and the oxime group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with biological targets and makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H8ClNOS |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
N-(6-chloro-2,3-dihydrothiochromen-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H8ClNOS/c10-6-1-2-9-7(5-6)8(11-12)3-4-13-9/h1-2,5,12H,3-4H2 |
InChI Key |
APSUJQIKHWGVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=C(C1=NO)C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(benzenesulfonamido)phenyl]acetic Acid](/img/structure/B8780467.png)

![[3-(Aminomethyl)-4-fluorophenyl]methanol](/img/structure/B8780489.png)


![1-(4-Bromophenyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B8780509.png)
![N-[(2,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B8780512.png)







